![molecular formula C18H22ClN3O4S2 B2563858 3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1428362-79-1](/img/structure/B2563858.png)
3-chloro-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a structural similarity with the compound , have been found to possess significant antiviral activities . These compounds have been synthesized and tested against a variety of viruses, including influenza A and Coxsackie B4 virus, showing promising inhibitory activities . The ability to bind with high affinity to multiple receptors makes these derivatives valuable for developing new antiviral agents.
Anticancer Potential
Indole derivatives, due to their diverse biological activities, have been explored for their anticancer properties . The structural framework of indoles, including the compound , allows for high-affinity binding to various biological targets, which is crucial in the development of new anticancer drugs . Their potential to interact with cancer cell pathways makes them a subject of interest in oncological research.
Antimicrobial Efficacy
The compound’s structural class has been associated with antimicrobial efficacy . Derivatives of indole have been synthesized and evaluated for their ability to combat a broad range of microbial pathogens . This includes bacteria that are resistant to multiple drugs, making these compounds particularly relevant in the fight against antibiotic resistance.
Antitubercular Activity
Indole-based compounds have demonstrated antitubercular activity in vitro against Mycobacterium tuberculosis and Mycobacterium bovis . The compound , with its indole core, may hold potential for the development of new treatments for tuberculosis, especially given the increasing incidence of drug-resistant strains.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known to exhibit anti-inflammatory properties . This biological activity is crucial as inflammation is a common pathway in many diseases, and controlling it is vital for therapeutic interventions . Research into indole derivatives can lead to new anti-inflammatory medications.
Antioxidant Effects
Indole derivatives are also recognized for their antioxidant effects . Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Compounds like the one could be used to mitigate oxidative damage and serve as a basis for developing novel antioxidant therapies .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-chloro-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O4S2/c1-14-17(19)5-2-6-18(14)27(23,24)21-12-15-7-10-22(11-8-15)28(25,26)16-4-3-9-20-13-16/h2-6,9,13,15,21H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXBEGKBAWOKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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